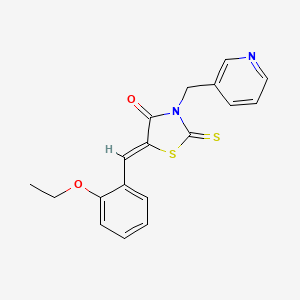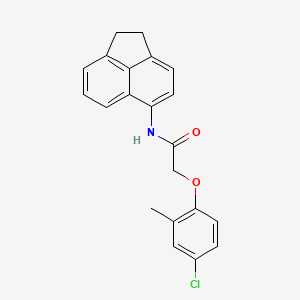![molecular formula C19H17IN2O2 B3670078 (4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one](/img/structure/B3670078.png)
(4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one
Vue d'ensemble
Description
(4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an iodophenyl group, and a methylpyrazolone core. It is of interest in various fields of research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one typically involves the condensation of 2-ethoxybenzaldehyde with 2-(4-iodophenyl)-5-methylpyrazol-3-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The presence of the iodophenyl group makes the compound susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential pharmacological properties. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.
Medicine: The compound’s potential therapeutic applications are of interest in medicinal chemistry. Researchers explore its efficacy and safety as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparaison Avec Des Composés Similaires
- (4E)-4-[(2-methoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one
- (4E)-4-[(2-chlorophenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one
- (4E)-4-[(2-bromophenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one
Comparison: Compared to its analogs, (4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. The iodophenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(4E)-4-[(2-ethoxyphenyl)methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O2/c1-3-24-18-7-5-4-6-14(18)12-17-13(2)21-22(19(17)23)16-10-8-15(20)9-11-16/h4-12H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMKHHJIODBCQV-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=NN(C2=O)C3=CC=C(C=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3670008.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B3670037.png)
![N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B3670045.png)

![N-[(4-METHOXYPHENYL)METHYL]-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3670060.png)

![3-methoxy-N-[2-[(2-methylphenoxy)methyl]-4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B3670070.png)
![(2E)-3-(furan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide](/img/structure/B3670075.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3670085.png)
![(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide](/img/structure/B3670088.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B3670092.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B3670098.png)
![5-[(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B3670105.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3670107.png)
